molecular formula C10H11ClO3 B1334464 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone CAS No. 4783-90-8

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone

Cat. No. B1334464
CAS RN: 4783-90-8
M. Wt: 214.64 g/mol
InChI Key: CWNPZROBLGHLIW-UHFFFAOYSA-N
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Description

Crystallographic and Vibrational Analysis

The molecular structure and properties of compounds closely related to 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone have been studied using X-ray diffraction and vibrational spectroscopy. For instance, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone was investigated, revealing its crystallization in the monoclinic space group and a CO up-OH down conformation. The experimental data were supported by computational studies using density functional theory (DFT) with the B3LYP functional, indicating a strong correlation between experimental and theoretical geometrical parameters and vibrational frequencies .

Molecular Structure and Docking Study

Another related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, underwent a combined experimental and theoretical analysis. The study included vibrational spectra and HOMO-LUMO analysis, revealing insights into the electronic properties and potential sites for electrophilic and nucleophilic attacks. The compound also demonstrated potential inhibitory activity against kinesin spindle protein (KSP) through molecular docking studies .

Synthesis and Reaction Analysis

The synthesis of related compounds has been explored through various reactions. For example, 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide was heated with chloroacetic acid or phosphoryl chloride to yield 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane. This process involved electron transfer to carbocations to form free radicals . Additionally, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal led to the formation of various heterocycles, demonstrating the versatility of reactions involving similar ketone structures .

Synthesis of Chlorinated Acetophenones

The synthesis of 2-Chloro-1-(4-chlorophenyl)ethanone was achieved with high yield using chlorobenzene and chloroacetyl chloride under aluminum chloride catalysis. This intermediate was further used to prepare 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone, showcasing the reactivity of chlorinated acetophenones in subsequent chemical transformations .

Physical and Chemical Properties

The physical and chemical properties of a compound structurally similar to 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone, namely 1,1′-[4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]diethanone, were characterized. The study detailed the conformation of the dihydropyridine ring and the orientation of the dichlorophenyl ring, as well as the crystal packing influenced by hydrogen bonding and weak interactions .

Chemical Reactions and Radical Formation

The oxidation of 2-Chloro-1,4-dimethoxybenzene by lignin peroxidase was studied, leading to the formation of a cation radical. This radical played a significant role in the oxidation of anisyl alcohol, demonstrating the reactivity of chloro-dimethoxybenzene structures in radical-mediated reactions .

Scientific Research Applications

1. Biotransformation in Drug Synthesis

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone is used in biotransformation processes. For instance, a study highlighted its transformation to a chiral intermediate in the synthesis of Miconazole, an antifungal agent, using a specific Acinetobacter sp. This process involved biocatalysis with high stereoselectivity and was conducted at high conversion temperatures, demonstrating its utility in drug synthesis through bioreduction methods (Miao, Liu, He, & Wang, 2019).

2. Role in Pyrolysis Studies

This chemical has been studied in pyrolysis research, particularly in relation to new psychoactive substances. An investigation into the stability of similar compounds when exposed to heat led to the discovery of various pyrolysis products, which is critical for understanding the chemical stability and potential hazards of these compounds (Texter et al., 2018).

3. Synthetic Applications

It has been used in the synthesis of various chemical compounds. For example, its reaction in halogen-exchange processes and as a chemical protective group in different chemical reactions demonstrates its versatility in chemical synthesis (Li Hong-xia, 2007).

4. Enzymatic Process Development

This compound is significant in the development of enzymatic processes. A study focused on its transformation into a chiral alcohol as a key intermediate for the synthesis of Ticagrelor, a medication for acute coronary syndromes. This process involved high conversion rates and high purity, showing the compound's role in facilitating efficient and green biocatalysis (Guo et al., 2017).

5. Asymmetric Synthesis

It has also been utilized in asymmetric synthesis processes. An example includes its use in the preparation of biologically active enantiomers of antifungal agents, demonstrating its role in creating specific chiral molecules of pharmaceutical importance (Miyauchi, Nakamura, & Ohashi, 1996).

Safety And Hazards

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone is classified as an irritant . Further safety and hazard information should be available in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-chloro-1-(2,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNPZROBLGHLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397639
Record name 2-chloro-1-(2,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone

CAS RN

4783-90-8
Record name 2-chloro-1-(2,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YT Sun, GF Wang, YQ Yang, F Jin, Y Wang… - European journal of …, 2018 - Elsevier
Increasing evidences have implicated that sigma-2 receptor is a biomarker and significantly over-expressed in many proliferative cancer cells with no or low expression in normal cells. …
Number of citations: 23 www.sciencedirect.com

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